5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID
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Overview
Description
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylic acid group
Preparation Methods
The synthesis of 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dimethylpyridine.
Functional Group Introduction:
Coupling Reactions: The key step involves coupling reactions, such as Suzuki-Miyaura coupling, to form the desired multi-pyridine structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura are crucial for constructing the multi-pyridine structure.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
When compared to other pyridine derivatives, 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID stands out due to its multi-pyridine structure and the presence of a carboxylic acid group. Similar compounds include:
Pyridine-2,6-dicarboxylic Acid: A simpler derivative with two carboxylic acid groups.
2,6-bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups instead of methylpyridine.
5,5′-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of pyridine rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
294211-85-1 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-14(19-9-11)16-7-13(18(22)23)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H,22,23) |
InChI Key |
ONKZNQJYOBPKCW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Origin of Product |
United States |
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